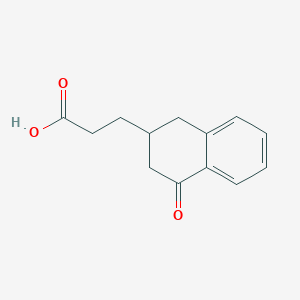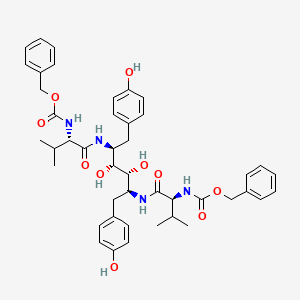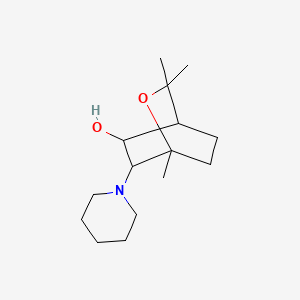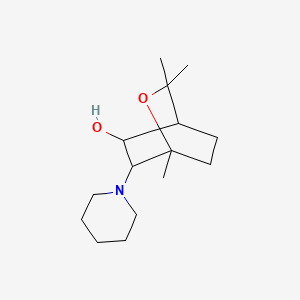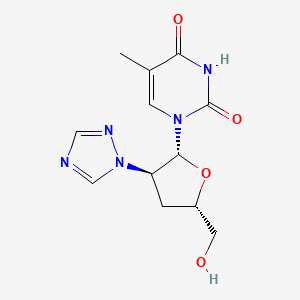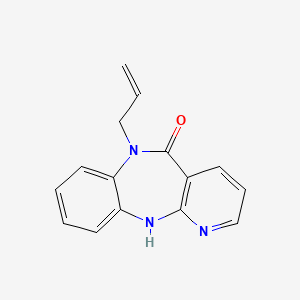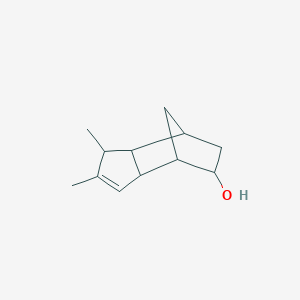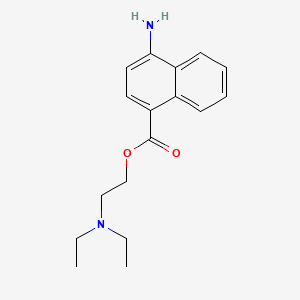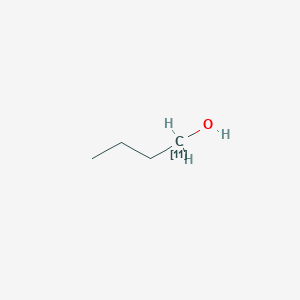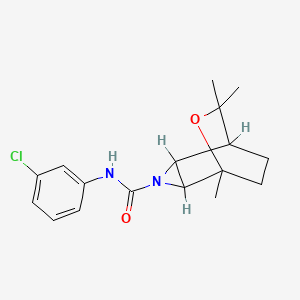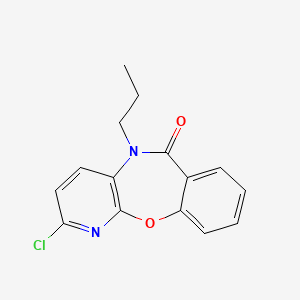
2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a benzoxazepine moiety. The presence of a chlorine atom at the second position and a propyl group at the fifth position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions using appropriate starting materials such as 2-aminopyridine and suitable aldehydes or ketones.
Introduction of the Benzoxazepine Moiety: The pyridine intermediate is then subjected to a reaction with o-aminophenol derivatives to form the benzoxazepine ring system.
Chlorination and Propylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one: Similar structure with a methyl group instead of a propyl group.
2-Bromo-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one: Similar structure with a bromine atom instead of a chlorine atom.
2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propyl group and chlorine atom can influence its reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
140413-09-8 |
|---|---|
分子式 |
C15H13ClN2O2 |
分子量 |
288.73 g/mol |
IUPAC名 |
2-chloro-5-propylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-9-18-11-7-8-13(16)17-14(11)20-12-6-4-3-5-10(12)15(18)19/h3-8H,2,9H2,1H3 |
InChIキー |
IKARPARVOYZNHF-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(N=C(C=C2)Cl)OC3=CC=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


